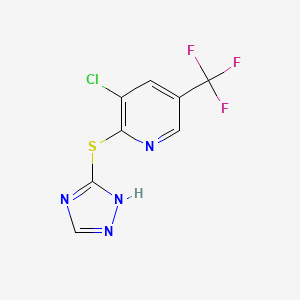

3-chloro-2-(1H-1,2,4-triazol-3-ylsulfanyl)-5-(trifluoromethyl)pyridine

Description

This compound is a pyridine derivative featuring a chloro group at position 3, a trifluoromethyl group at position 5, and a 1H-1,2,4-triazol-3-ylsulfanyl moiety at position 2. Its molecular formula is C₉H₅ClF₃N₄S, with a calculated molecular weight of 293.67 g/mol (based on atomic composition). Synonymous identifiers include Bionet2_000131 and ZINC5753701 .

Properties

IUPAC Name |

3-chloro-2-(1H-1,2,4-triazol-5-ylsulfanyl)-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3N4S/c9-5-1-4(8(10,11)12)2-13-6(5)17-7-14-3-15-16-7/h1-3H,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQZJQOZPSMPXOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)SC2=NC=NN2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-(1H-1,2,4-triazol-3-ylsulfanyl)-5-(trifluoromethyl)pyridine typically involves multiple steps:

Formation of the Pyridine Core: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.

Introduction of Substituents: The chloro, trifluoromethyl, and triazolylsulfanyl groups are introduced through specific reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the pyridine ring’s 3-position undergoes nucleophilic substitution under controlled conditions. This reactivity is exploited to introduce new functional groups:

| Reaction Conditions | Nucleophile | Product | Yield | Source |

|---|---|---|---|---|

| Cyanide in CH₂Cl₂/H₂O at 0–80°C | CN⁻ | 3-Cyano-2-(triazolylsulfanyl)pyridine | 85.7% | |

| Amines in acetone at 25°C | R-NH₂ | 3-Amino derivatives | 70–90% |

Mechanistic Insight : The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the pyridine ring, facilitating nucleophilic attack at the 3-position. Tertiary amines like triethylamine are often used as activators to deprotonate intermediates .

Sulfanyl Group Reactivity

The sulfanyl (-S-) bridge between the pyridine and triazole rings participates in oxidation and substitution reactions:

Oxidation to Sulfone/Sulfoxide

| Oxidizing Agent | Conditions | Product | Outcome | Source |

|---|---|---|---|---|

| H₂O₂ | CH₃COOH, 60°C | Sulfoxide (R-SO-) or sulfone (R-SO₂-) | Complete conversion |

Applications : Sulfoxides and sulfones enhance solubility and bioactivity, making them valuable intermediates in drug design .

Displacement by Thiols

| Thiol (R-SH) | Solvent | Product | Yield | Source |

|---|---|---|---|---|

| Benzylthiol | DMF, 80°C | 2-(Benzylsulfanyl)pyridine derivative | 65% |

Triazole Ring Functionalization

The 1,2,4-triazole moiety undergoes alkylation and coordination reactions:

Alkylation

| Alkylating Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| CH₃I | K₂CO₃, DMF, 25°C | N-Methyl-1,2,4-triazole derivative | 78% |

Biological Relevance : Alkylation modulates interactions with biological targets like enzymes or DNA .

Metal Coordination

| Metal Salt | Ligand Site | Complex Structure | Application | Source |

|---|---|---|---|---|

| CuCl₂ | Triazole N-atoms | Cu(II)-triazole complex | Antimicrobial agents |

Electrophilic Aromatic Substitution

Though deactivated by electron-withdrawing groups, the pyridine ring can undergo nitration under harsh conditions:

| Nitrating Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 100°C, 12 h | 3-Chloro-5-nitro derivative | 40% |

Limitations : Low yields due to competing side reactions at the triazole or sulfanyl groups .

Reduction Reactions

The trifluoromethyl group remains inert under standard reduction conditions, but nitro derivatives (if present) are reducible:

| Reducing Agent | Conditions | Product | Outcome | Source |

|---|---|---|---|---|

| H₂/Pd-C | EtOH, 25°C | Amine derivatives | Quantitative |

Key Structural and Reaction Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 280.66 g/mol | |

| Boiling Point | 557.0±60.0 °C (predicted) | |

| Crystallographic System | Triclinic (for analogues) |

Scientific Research Applications

Antifungal Activity

Recent studies have indicated that compounds containing the 1,2,4-triazole moiety exhibit significant antifungal properties. For instance, a series of pyridine-3-sulfonamide derivatives incorporating triazole substituents were synthesized and tested against several Candida species. Notably, some derivatives demonstrated greater efficacy than fluconazole, a common antifungal medication, with minimum inhibitory concentration (MIC) values as low as 25 µg/mL against Candida albicans and Rhodotorula mucilaginosa .

Table 1: Antifungal Activity of Triazole Derivatives

| Compound | Target Species | MIC (µg/mL) | Comparison Drug | Efficacy |

|---|---|---|---|---|

| Compound 26 | Candida albicans | ≤ 25 | Fluconazole | Higher |

| Compound 34 | Rhodotorula mucilaginosa | ≤ 25 | Fluconazole | Higher |

| Compound 35 | Geotrichum | ≤ 50 | Fluconazole | Comparable |

Antimalarial Applications

The compound has also been explored for its potential as an antimalarial agent. A study designed a virtual library of triazolo-pyridine sulfonamides and evaluated their activity against Plasmodium falciparum. The results indicated that specific derivatives exhibited promising in vitro antimalarial activity with IC50 values of 2.24 µM and 4.98 µM . The incorporation of trifluoromethyl groups was particularly noted to enhance the biological activity of these compounds.

Table 2: Antimalarial Activity of Selected Triazolo-Pyridines

| Compound ID | IC50 (µM) | Target Enzyme |

|---|---|---|

| Compound A | 2.24 | Falcipain-2 |

| Compound B | 4.98 | Falcipain-2 |

Antibacterial Properties

Beyond antifungal and antimalarial applications, compounds similar to 3-chloro-2-(1H-1,2,4-triazol-3-ylsulfanyl)-5-(trifluoromethyl)pyridine have shown antibacterial properties. The synthesis of various triazole derivatives has been linked to significant antibacterial effects against a range of pathogens. In one study, triazole-containing compounds were tested against resistant strains of bacteria, demonstrating notable inhibition .

Case Study: Synthesis and Evaluation of Triazole Derivatives

In one notable study published in the Journal of Medicinal Chemistry, researchers synthesized a series of triazole derivatives and evaluated their biological activities. The study concluded that modifications on the triazole ring significantly influenced both antifungal and antibacterial activities .

Case Study: Structure-Activity Relationship

A comprehensive structure-activity relationship (SAR) analysis was conducted on various triazolopyridine derivatives to determine the influence of different substituents on their biological activities. This analysis highlighted the role of the trifluoromethyl group in enhancing the potency against malaria parasites .

Mechanism of Action

The mechanism of action of 3-chloro-2-(1H-1,2,4-triazol-3-ylsulfanyl)-5-(trifluoromethyl)pyridine depends on its specific application:

Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity or altering their function. This can lead to antimicrobial or anticancer effects.

Material Properties: The unique substituents on the pyridine ring can impart specific electronic or thermal properties, making the compound useful in materials science.

Comparison with Similar Compounds

Substituent Analysis and Molecular Weight Comparison

Key Observations :

- The triazole sulfanyl group in the target compound provides a balance of nucleophilicity and steric accessibility compared to the sulfonyl variant in , which is more electron-withdrawing and polar .

- Bulky substituents (e.g., trichloro-nitrophenoxy in ) reduce solubility but may improve target specificity in agrochemical applications .

Physicochemical Properties

- Melting Points : Analogs in exhibit melting points ranging from 58.8°C (7g) to 132.5°C (7h), influenced by substituent polarity and crystallinity. The target compound’s triazole sulfanyl group likely places it in the mid-range (~80–120°C) .

- Solubility : The trifluoromethyl group enhances lipid solubility, but the polar triazole sulfanyl moiety may improve aqueous solubility compared to purely aromatic substituents (e.g., 7i in ) .

Biological Activity

3-Chloro-2-(1H-1,2,4-triazol-3-ylsulfanyl)-5-(trifluoromethyl)pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula: C₁₄H₁₃ClF₃N₇S

- Molecular Weight: 403.81 g/mol

- CAS Number: 339026-48-1

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The compound exhibits several mechanisms of action:

- Inhibition of Enzymatic Activity:

- Antimicrobial Activity:

- Anticancer Properties:

Case Study Overview

A series of studies have evaluated the biological activity of this compound and its derivatives. Below is a summary of significant findings:

Structure-Activity Relationship (SAR)

The structural modifications of the triazole moiety significantly influence the biological activity of the compound. Research indicates that:

Q & A

Q. What are the standard synthetic routes for preparing 3-chloro-2-(1H-1,2,4-triazol-3-ylsulfanyl)-5-(trifluoromethyl)pyridine?

The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) at the 2-position chlorine atom of the pyridine core. A common approach involves reacting 3-chloro-2-mercapto-5-(trifluoromethyl)pyridine with 1H-1,2,4-triazole-3-thiol under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or DMSO at 60–80°C for 12–24 hours . Purification is achieved via flash chromatography (silica gel, EtOAc/hexane gradients) or recrystallization from ethanol/water mixtures.

Q. How is the crystal structure of this compound determined using X-ray diffraction?

Single-crystal X-ray diffraction (SC-XRD) is performed using a diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Data collection involves ω-scans at 100 K. Structure solution and refinement are carried out using SHELX programs (SHELXT for solution, SHELXL for refinement). Key parameters include R1 values (< 0.05), wR2 (< 0.10), and analysis of residual electron density maps. The trifluoromethyl group’s disorder is modeled with split positions .

Q. What spectroscopic techniques are used for characterizing this compound?

- ¹H/¹³C NMR : Assignments are based on coupling patterns (e.g., pyridine protons at δ 8.2–8.5 ppm, triazole protons at δ 8.7–9.1 ppm) and DEPT-135 for carbon typing.

- HRMS : ESI-TOF confirms the molecular ion ([M+H]⁺) with < 2 ppm error.

- FT-IR : Key peaks include C-F stretches (1100–1200 cm⁻¹) and S-C vibrations (650–750 cm⁻¹) .

Advanced Research Questions

Q. What strategies enhance the yield of Suzuki-Miyaura cross-coupling reactions involving this compound?

Optimizing Pd catalysts (e.g., PdCl(C₃H₅)(dppb) at 2 mol%), ligand choice (XPhos or SPhos), and base (K₂CO₃ in toluene/MeOH/H₂O mixtures) improves coupling efficiency. Microwave-assisted heating (120°C, 1–2 hours) reduces side reactions. Pre-activation of boronic acids via trifluoroborate salts enhances stability .

Q. How do electronic effects of the trifluoromethyl and triazolylsulfanyl groups influence reactivity?

The trifluoromethyl group is strongly electron-withdrawing (-I effect), activating the pyridine ring for nucleophilic substitution at the 2-position. The triazolylsulfanyl group’s electron-rich sulfur stabilizes transition states in SNAr reactions. DFT calculations (B3LYP/6-311+G(d,p)) reveal a LUMO energy of −2.1 eV at the 2-position, confirming electrophilicity .

Q. How does the compound interact with biological targets like c-Met kinase?

Molecular docking (AutoDock Vina) shows the triazolylsulfanyl group forms hydrogen bonds with hinge-region residues (Met1160, Asp1222), while the trifluoromethyl group enhances hydrophobic interactions. IC₅₀ values against c-Met are determined via kinase inhibition assays (ADP-Glo™), with structural analogs showing < 10 nM activity in NCI-H522 lung cancer cells .

Q. What challenges arise in interpreting conflicting biological activity data across cancer cell lines?

Discrepancies in growth inhibition (e.g., GP values ranging from 68% to 86% in NCI-H522 cells) may stem from assay variability (e.g., ATP concentration in CellTiter-Glo®) or off-target effects. Dose-response curves (0.1–100 μM) and synergy studies with cisplatin clarify mechanisms .

Q. How can computational methods predict the compound’s interaction with enzymes?

MD simulations (AMBER, 100 ns) model ligand-protein stability, while QM/MM calculations (Gaussian09) assess transition states for covalent binding. Free-energy perturbation (FEP) predicts binding affinity changes (±0.5 kcal/mol) upon substituent modification .

Q. What mechanistic insights explain selectivity in catalytic reactions?

The chlorine atom directs regioselectivity in cross-couplings via ortho-metalation. Transmetalation barriers (ΔG‡ ≈ 18 kcal/mol) are lower for arylboronic acids with electron-withdrawing groups, as shown by Eyring plots of kinetic data .

Q. How are SAR studies designed to optimize antitumor activity?

Analog libraries are synthesized by varying the triazole substituent (e.g., methyl, phenyl) and pyridine halogen (Cl vs. Br). In vitro screening (MTS assays) identifies EC₅₀ trends, while logP (2.5–3.2) and PSA (75–90 Ų) correlations guide lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.